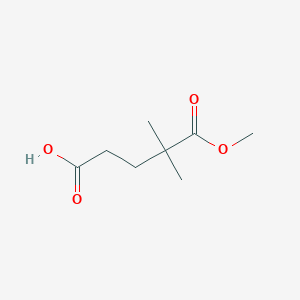

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4,4-dimethyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROBYBYCKVTNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542144 | |

| Record name | 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-71-3 | |

| Record name | 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid

Introduction

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a mono-ester derivative of 3,3-dimethylglutaric acid, is a molecule of significant interest in the fields of organic synthesis and drug development. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, renders it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The gem-dimethyl substitution on the carbon atom alpha to the ester functionality introduces steric hindrance, which can influence the molecule's reactivity and conformational preferences, a feature that can be strategically exploited in synthetic design.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights essential for successful implementation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [PubChem][1] |

| Molecular Weight | 174.19 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 2840-71-3 | [PubChem][1] |

| Melting Point | 43.5-45.0 °C (from ligroine) | [Echemi][2] |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [Echemi][2] |

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the nucleophilic ring-opening of 3,3-dimethylglutaric anhydride with methanol. This reaction, a classic example of alcoholysis of a cyclic anhydride, proceeds with high selectivity to yield the desired mono-ester.

Reaction Mechanism

The reaction is typically catalyzed by a Brønsted or Lewis acid, or can proceed, albeit more slowly, without a catalyst, especially at elevated temperatures. The generally accepted mechanism involves the following key steps:

-

Protonation of a Carbonyl Oxygen (Acid-Catalyzed): In the presence of an acid catalyst, one of the carbonyl oxygens of the anhydride is protonated, which significantly increases the electrophilicity of the attached carbonyl carbon.

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.

Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

3,3-Dimethylglutaric anhydride (99%)

-

Anhydrous Methanol

-

Toluene

-

Petroleum ether (or hexanes)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylglutaric anhydride (e.g., 14.2 g, 0.1 mol).

-

Addition of Methanol: Add an excess of anhydrous methanol (e.g., 100 mL) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the solid anhydride. A reaction time of 2-4 hours is typically sufficient.

-

Removal of Excess Methanol: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up:

-

To the resulting oily residue, add toluene (e.g., 50 mL) and distill to azeotropically remove any remaining methanol and water.

-

The crude product can often be induced to crystallize upon cooling.

-

-

Purification:

-

The product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and petroleum ether or ligroine.[2]

-

Alternatively, if the product is an oil, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Expected Chemical Shifts):

The expected proton NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | s | 6H | -C(CH₃)₂ |

| ~2.4 | t | 2H | -CH₂-COOH |

| ~2.6 | t | 2H | -C(CH₃)₂-CH₂- |

| ~3.7 | s | 3H | -OCH₃ |

| ~11-12 | br s | 1H | -COOH |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The broad singlet for the carboxylic acid proton is characteristic and may sometimes not be observed due to exchange with residual water.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

The expected carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -C(CH₃)₂ |

| ~30 | -CH₂-COOH |

| ~40 | -C(CH₃)₂ |

| ~45 | -C(CH₃)₂-CH₂- |

| ~52 | -OCH₃ |

| ~175 | -COOH |

| ~178 | -COOCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1735-1750 | C=O stretch | Ester carbonyl |

| 1700-1725 | C=O stretch | Carboxylic acid carbonyl |

| 1150-1250 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z = 174. A high-resolution mass spectrum (HRMS) would confirm the elemental composition. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxylic acid group (-COOH, m/z = 45).

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the methanolysis of 3,3-dimethylglutaric anhydride. The provided experimental protocol is designed to be readily implemented in a standard organic chemistry laboratory. Furthermore, a comprehensive overview of the expected analytical data from NMR, IR, and MS has been presented to aid in the thorough characterization and purity assessment of the final product. The availability of this versatile building block, synthesized and characterized through the robust methods described herein, will undoubtedly facilitate further research and development in the synthesis of novel chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Physicochemical properties of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of this compound (CAS No: 2840-71-3). In the landscape of chemical research and drug development, a thorough understanding of a compound's fundamental characteristics is a prerequisite for its successful application. This guide synthesizes critical data on the identity, ionization, lipophilicity, and solubility of this molecule. Beyond merely presenting data, this paper delves into the causality behind the experimental methodologies used to determine these properties, offering field-proven insights for researchers, scientists, and drug development professionals. Each section is grounded in authoritative references and includes detailed, self-validating experimental protocols to ensure scientific integrity and reproducibility.

Chemical Identity and Structural Characteristics

This compound is a dicarboxylic acid derivative featuring a terminal carboxylic acid group and a methyl ester. The presence of a quaternary carbon (C4) provides a unique structural feature. This combination of a free carboxylic acid and an ester functional group dictates its chemical behavior, particularly its polarity, ionization potential, and solubility profile.

Below is a summary of its key identifiers and structural descriptors.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2840-71-3 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |

| Molecular Weight | 174.19 g/mol | [1][2][3] |

| Canonical SMILES | CC(C)(CCC(=O)O)C(=O)OC | [1][2] |

| InChI | InChI=1S/C8H14O4/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | [1][2] |

| InChIKey | ZROBYBYCKVTNOI-UHFFFAOYSA-N | [1][2][3] |

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical parameters of this compound. These values are foundational for predicting the compound's behavior in both in vitro and in vivo systems.

| Property | Value | Significance in Research & Drug Development | Reference |

| Melting Point | 43.5 - 45.0 °C | Indicates purity and solid-state stability; relevant for handling and formulation. | [3] |

| pKa (Predicted) | 4.56 ± 0.10 | Governs the degree of ionization at physiological pH, impacting solubility, absorption, and receptor interaction. | [2] |

| XLogP3 (logP) | 1.05 | Measures lipophilicity, a key predictor of membrane permeability, bioavailability, and metabolic disposition.[4] | [3] |

| Aqueous Solubility | 16 g/L (25 °C) | Defines the maximum concentration achievable in aqueous media, critical for bioassays and formulation.[5][6] | [2] |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | Useful for formulation, process chemistry, and material handling calculations. | [3] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | Correlates with hydrogen bonding potential and influences transport properties like membrane penetration. | [1][2] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For this compound, the carboxylic acid moiety is the primary ionizable group. With a predicted pKa of ~4.56, it will be predominantly ionized at physiological pH (7.4), a critical factor influencing its interaction with biological systems and its aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a high-precision technique and a standard method for pKa measurement.[7] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong base, in this case) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8][9]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, CO₂-free water to a concentration of approximately 1-10 mM.

-

Causality: Using CO₂-free water is crucial as dissolved atmospheric CO₂ forms carbonic acid, which would interfere with the titration of the target acid. A concentration in the low millimolar range ensures a detectable pH change without requiring excessive titrant.[7]

-

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

-

Titration: Place the analyte solution in a temperature-controlled vessel (~25 °C) with gentle stirring. Insert the calibrated pH electrode.

-

Data Acquisition: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration well past the expected equivalence point. The pKa is the pH value at the half-equivalence point, where half of the acid has been neutralized.[9] This point can be precisely located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Balancing Water and Fat Solubility

Lipophilicity, quantified as the partition coefficient (logP), describes a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase.[10] It is a cornerstone of medicinal chemistry, as it heavily influences a drug's ability to cross biological membranes. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] The XLogP3 value of ~1.05 suggests that this compound is moderately lipophilic.

Experimental Protocol: The Shake-Flask Method for logP Determination

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[10]

Methodology:

-

Solvent Preparation: Prepare a phosphate buffer solution at a pH where the compound is fully in its neutral, un-ionized form (at least 2 pH units below the pKa; e.g., pH 2.5). Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate. Concurrently, saturate n-octanol with the buffer.

-

Causality: Pre-saturation of the solvents is a critical, self-validating step. It ensures that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration and invalidate the results.[8]

-

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: Seal the container and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient using the formula: P = C_oct / C_aq. The final value is expressed as logP = log₁₀(P).[4]

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Biological Activity

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a stable solution.[6] For drug candidates, adequate aqueous solubility is essential for administration, absorption, and distribution.[5][11] The reported value of 16 g/L indicates that this compound has good aqueous solubility.[2] It is also reported to be soluble in DMSO, a common solvent for preparing stock solutions in drug discovery.[12][13]

Experimental Protocol: Equilibrium Solubility Determination

This method determines the thermodynamic solubility, which is the true equilibrium value and is considered the most relevant for biopharmaceutical characterization.[14]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Causality: Using an excess of solid material ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility.

-

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure the dissolution process has reached a true equilibrium.

-

Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) is preferred over centrifugation to avoid disturbing the equilibrium.[5][6]

-

Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[15]

-

Result Reporting: The measured concentration is reported as the equilibrium solubility in units such as mg/mL or µg/mL.

Caption: Workflow for determining equilibrium aqueous solubility.

Conclusion

The physicochemical properties of this compound define it as a moderately lipophilic, acidic compound with good aqueous solubility. Its pKa of ~4.56 indicates it will be primarily in its charged, carboxylate form under typical physiological conditions, which enhances its solubility. The logP of ~1.05 suggests a balance between hydrophilicity and lipophilicity, a desirable trait for potential biological activity. The robust experimental protocols detailed herein provide a framework for the accurate and reproducible characterization of this and similar molecules, empowering researchers to make informed decisions in the fields of chemical synthesis, material science, and drug development.

References

-

Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC - NIH. [Link]

-

AxisPharm. Solubility Test. [Link]

-

Sugaya, Y., et al. "[Development of solubility screening methods in drug discovery]." PubMed, 2002. [Link]

-

Pharma.Tips. Solubility Testing of Drug Candidates. [Link]

-

Persson, E., et al. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications, 2005. [Link]

-

Journal of Chemical Education. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

YouTube. pH titration- for the determination of pKa value of weak acid. [Link]

-

PubChem. 5-Methoxy-4-methyl-5-oxopentanoic acid. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | C8H14O4 | CID 13493241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 5-Methoxy-5-oxopentanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction: The Molecular Profile

This compound (IUPAC name: this compound) is a dicarboxylic acid monoester.[1] Its structure, featuring both a carboxylic acid and a methyl ester functionality, along with a quaternary carbon center, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for its identification, purity assessment, and understanding its role in chemical transformations.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1][2][3] |

| CAS Number | 2840-71-3 | [1] |

| SMILES | CC(C)(CCC(=O)O)C(=O)OC | [1] |

The following sections will delve into the specific spectroscopic techniques used to characterize this molecule, presenting both the data and the scientific rationale behind the experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a detailed picture of the hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the structure.

Predicted ¹H NMR Data:

While experimental data from proprietary sources is not publicly available, predicted data provides a strong foundation for interpretation.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~3.67 | Singlet | 3H | Methoxy (-OCH₃) |

| ~2.40 | Triplet | 2H | Methylene (-CH₂-COOH) |

| ~2.00 | Triplet | 2H | Methylene (-C(CH₃)₂-CH₂-) |

| ~1.25 | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) |

Causality Behind Experimental Choices:

The choice of solvent is critical in NMR. A deuterated solvent that dissolves the analyte without giving a proton signal in the region of interest is chosen. For carboxylic acids, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent, which can be confirmed by a D₂O exchange experiment where the peak disappears.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~179 | Carboxylic acid carbonyl (-COOH) |

| ~177 | Ester carbonyl (-COOCH₃) |

| ~52 | Methoxy (-OCH₃) |

| ~45 | Quaternary carbon (-C(CH₃)₂) |

| ~35 | Methylene (-C(CH₃)₂-CH₂-) |

| ~30 | Methylene (-CH₂-COOH) |

| ~25 | Gem-dimethyl (-C(CH₃)₂) |

Authoritative Grounding: The chemical shifts of carboxyl carbons are typically found in the 165-185 ppm range.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorptions:

The IR spectrum of this compound is expected to show characteristic peaks for its carboxylic acid and ester functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid |

| ~1740 | Strong | C=O stretch of the ester |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1300-1200 | Strong | C-O stretch of the ester and carboxylic acid |

Trustworthiness of Protocol: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5] The presence of two distinct C=O stretches for the ester and carboxylic acid is a key diagnostic feature.

Experimental Protocol: IR Spectroscopy (Liquid Film)

-

Sample Preparation: As this compound can be a low-melting solid or an oil, a thin film between two salt plates (e.g., NaCl or KBr) is a suitable method. Place a small drop of the sample on one plate and gently press the second plate on top to create a thin, uniform film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 174, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Electron ionization (EI) would likely lead to fragmentation. Some plausible fragments include:

-

Loss of a methoxy group (-OCH₃) to give a peak at m/z = 143.

-

Loss of a carboxyl group (-COOH) to give a peak at m/z = 129.

-

McLafferty rearrangement could also be possible.

-

Predicted Collision Cross Section Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.09648 | 137.0 |

| [M+Na]⁺ | 197.07842 | 143.6 |

| [M-H]⁻ | 173.08192 | 136.0 |

Source: PubChemLite[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For GC-MS analysis of a carboxylic acid, derivatization is often necessary to increase volatility and thermal stability. A common method is silylation to convert the acidic proton to a trimethylsilyl (TMS) group.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to ensure separation of the analyte from any impurities.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: Typically m/z 40-400.

-

-

Data Analysis: Identify the retention time of the analyte and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Visualization of Key Data

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow:

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a clear and unambiguous confirmation of its molecular structure. The presented data, grounded in established spectroscopic principles and robust experimental protocols, serves as a reliable reference for researchers in the fields of chemical synthesis and pharmaceutical development. The consistency between the predicted data and the expected spectroscopic behavior of the constituent functional groups underscores the power of these analytical techniques in modern chemical science.

References

-

PubChem. 5-Methoxy-4-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H14O4). [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]

-

University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. This compound | C8H14O4 | CID 13493241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

- 5. Pentanedioic acid, 2-methyl-, dimethyl ester [webbook.nist.gov]

- 6. PubChemLite - this compound (C8H14O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid (CAS Number: 2840-71-3)

This guide provides a comprehensive technical overview of 5-methoxy-4,4-dimethyl-5-oxopentanoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, synthesis, applications, safety protocols, and reliable suppliers.

Core Properties and Characteristics

This compound, with the CAS registry number 2840-71-3, is a dicarboxylic acid monoester. Its structure, featuring both a carboxylic acid and a methyl ester group, along with gem-dimethyl substitution, makes it a versatile building block in organic synthesis.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 2840-71-3 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 43.5-45.0 °C (in ligroine) | [2] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [2] |

| Topological Polar Surface Area | 63.6 Ų | [3] |

| XLogP3 | 1.05040 | [2] |

| InChIKey | ZROBYBYCKVTNOI-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)(CCC(=O)O)C(=O)OC | [3] |

Synthesis of this compound

While specific, detailed public-domain synthesis protocols for this compound are not extensively documented in readily available literature, its structure suggests a logical synthetic pathway originating from precursors such as 2,2-dimethylglutaric acid or its anhydride. A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

The synthesis would likely involve the selective mono-esterification of a 2,2-dimethylpentanedioic acid derivative. This selective reaction is crucial to ensure that only one of the two carboxylic acid groups is converted to the methyl ester, leaving the other free for subsequent reactions.

Sources

A Comprehensive Technical Guide to the Applications of 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a specialized mono-ester derivative of 2,2-dimethylglutaric acid, emerges as a versatile building block in modern organic synthesis. Its unique structural architecture, featuring a sterically encumbered carboxylic acid and a methyl ester, offers distinct reactivity profiles that are increasingly leveraged in the synthesis of complex molecular frameworks, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of the synthesis, key chemical properties, and, most importantly, the current and potential applications of this valuable synthetic intermediate. We will delve into its role in the construction of heterocyclic scaffolds, such as benzimidazoles, and explore its potential in areas like polymer chemistry and the synthesis of other intricate organic molecules where the strategic introduction of a gem-dimethyl group can impart significant conformational rigidity and metabolic stability.

Introduction: Unveiling a Niche Synthetic Tool

In the vast landscape of organic synthesis, the strategic choice of building blocks is paramount to the efficient and elegant construction of target molecules. This compound (CAS No. 2840-71-3) is one such building block that, while not ubiquitously known, possesses a unique combination of functional groups and steric features that make it an invaluable tool for the discerning synthetic chemist.

At its core, the molecule is a five-carbon dicarboxylic acid derivative, specifically a mono-methyl ester of 2,2-dimethylglutaric acid. The presence of the gem-dimethyl group at the C4 position introduces significant steric hindrance, which can influence the reactivity of the adjacent ester and the more distal carboxylic acid. This steric shielding can be exploited to achieve selective transformations and to introduce a specific conformational bias in the final products. This guide aims to illuminate the synthetic pathways to this compound and to showcase its utility as a strategic component in the synthesis of high-value organic molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 2840-71-3 | |

| Molecular Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.19 g/mol | |

| Appearance | White crystals or crystalline powder | (for the anhydride precursor) |

| Melting Point | 43.5-45.0 °C (ligroine) | |

| Boiling Point | Not available | |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.56 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in water (16 g/L at 25 °C) |

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves the regioselective ring-opening of its corresponding cyclic anhydride, 2,2-dimethylglutaric anhydride. This approach is favored due to the ready availability of the anhydride and the high selectivity of the ring-opening reaction.

Synthesis of the Precursor: 2,2-Dimethylglutaric Anhydride

2,2-Dimethylglutaric anhydride serves as a crucial intermediate in the synthesis of our target molecule.[][2] It can be prepared from 2,2-dimethylglutaric acid through dehydration, often facilitated by a condensing agent.

A reported laboratory-scale synthesis involves the reaction of 2,2-dimethylglutaric acid with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), in the presence of a base like triethylamine.[3]

Experimental Protocol: Synthesis of 2,2-Dimethylglutaric Anhydride [3]

-

To a solution of 2,2-dimethylglutaric acid (18.7 mmol) in dichloromethane (360 mL), add EDCI (20.6 mmol) and triethylamine (20.6 mmol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Wash the solution with saturated sodium bicarbonate solution (2 x 100 mL) and water (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexane, 30:70) to yield 2,2-dimethylglutaric anhydride as a white solid.

Caption: Synthesis of 2,2-Dimethylglutaric Anhydride.

Regioselective Ring-Opening of 2,2-Dimethylglutaric Anhydride

The key step in the synthesis of this compound is the nucleophilic ring-opening of 2,2-dimethylglutaric anhydride with a methoxide source. This reaction proceeds with high regioselectivity due to the steric hindrance imposed by the gem-dimethyl group. The nucleophile (methoxide) will preferentially attack the less sterically hindered carbonyl carbon.

A general and effective method for the synthesis of mono-esters from cyclic anhydrides involves the use of sodium methoxide in an anhydrous solvent, such as ethylene glycol dimethyl ether.[4]

Proposed Experimental Protocol: Synthesis of this compound

-

In a flame-dried flask under an inert atmosphere, dissolve sodium methoxide (1.0 eq.) in anhydrous methanol.

-

To this solution, add a solution of 2,2-dimethylglutaric anhydride (1.0 eq.) in anhydrous methanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a calculated amount of aqueous acid (e.g., HCl) to neutralize the excess base and protonate the carboxylate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain pure this compound.

Caption: Synthesis of the target molecule via ring-opening.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound, combined with its unique steric profile, makes it a valuable building block for a variety of synthetic transformations.

Synthesis of Substituted Benzimidazoles for Drug Discovery

A significant and documented application of this compound is in the synthesis of substituted benzimidazoles. A patent discloses its use in an acylation reaction to form an amide bond, which is a key step in the preparation of pharmacologically active compounds.[]

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] In this context, this compound serves as the carboxylic acid component. The reaction typically proceeds via the activation of the carboxylic acid, for example, with a peptide coupling reagent, followed by reaction with the diamine.

General Reaction Scheme: Acylation for Benzimidazole Synthesis

Caption: General workflow for benzimidazole synthesis.

Plausible Experimental Protocol: Synthesis of a Benzimidazole Derivative

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM), add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the o-phenylenediamine derivative (1.0 eq.) to the reaction mixture.

-

Stir at room temperature or with gentle heating until the amide formation is complete.

-

Isolate the intermediate amide, or proceed directly with the cyclization step.

-

For cyclization, the amide can be heated in a high-boiling solvent, often with an acid catalyst, to effect the dehydration and formation of the benzimidazole ring.

-

Purify the final product by chromatography or recrystallization.

The incorporation of the 4,4-dimethyl-5-methoxy-5-oxopentanoyl moiety can be strategically important in drug design. The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at that position, and can also enforce a specific conformation of the side chain, which may be crucial for binding to a biological target.

Potential as a Monomer in Polymer Chemistry

Dicarboxylic acids and their derivatives are fundamental building blocks in polymer chemistry. While direct polymerization applications of this compound are not extensively documented, its structure suggests significant potential in this area.

The presence of both a carboxylic acid and an ester functionality allows for its use in the synthesis of polyesters and polyamides with unique properties. The gem-dimethyl group in the polymer backbone would be expected to:

-

Increase thermal stability: The quaternary carbon center can enhance the rigidity of the polymer chain.

-

Improve solubility: The non-polar methyl groups can increase solubility in organic solvents.

-

Modify crystallinity: The bulky gem-dimethyl group can disrupt chain packing and reduce crystallinity, leading to more amorphous and potentially transparent materials.

The two distinct functional groups could also be used for the synthesis of more complex polymer architectures, such as dendrimers or branched polymers, through selective reactions.

Building Block for Other Complex Molecules

The unique combination of a sterically hindered ester and a more accessible carboxylic acid makes this compound an attractive starting material for the synthesis of a variety of other complex molecules.

-

Selective Functionalization: The differential reactivity of the two carbonyl groups can be exploited. For example, the carboxylic acid can be selectively reduced or converted to an amide without affecting the sterically hindered ester under carefully controlled conditions.

-

Synthesis of Heterocycles: Beyond benzimidazoles, this molecule could be a precursor to other heterocyclic systems. For instance, the dicarbonyl functionality (after conversion of the ester to another carbonyl group) could be used in condensation reactions to form various six-membered rings.

-

Introduction of Steric Bulk: In multi-step syntheses, this molecule can be used to introduce a sterically demanding fragment into a larger molecule, which can have profound effects on its conformation and biological activity.

Conclusion and Future Outlook

This compound represents a specialized yet highly valuable tool in the arsenal of the modern synthetic chemist. Its utility has been demonstrated in the synthesis of pharmaceutically relevant benzimidazole scaffolds, where the incorporated gem-dimethyl group can impart desirable pharmacokinetic and pharmacodynamic properties.

The true potential of this building block, however, likely extends far beyond its current documented applications. Its unique structural features suggest exciting possibilities in the fields of polymer science, for the creation of new materials with tailored properties, and in the broader context of complex molecule synthesis, where the strategic introduction of steric hindrance and bifunctionality can enable novel synthetic strategies.

As the demand for increasingly complex and functionally diverse molecules continues to grow, particularly in the life sciences, it is anticipated that the application of niche building blocks like this compound will become more widespread. Further research into the reactivity and applications of this compound is warranted and is expected to unveil new and innovative synthetic methodologies.

References

- Benzimidazoles substitués, préparations pharmaceutiques les contenant et leur utilisation pour la production de médicaments. WO2018060174A1.

-

This compound. PubChem. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

- Synthesis method of glutaric acid monomethyl ester sodium salt and... CN102260171B.

Sources

- 2. CAS 2938-48-9: 2,2-Dimethylglutaric anhydride | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Biological Activity Screening of Novel Substituted Pentanoic Acids

Introduction

Substituted pentanoic acids represent a compelling class of small molecules for therapeutic development. As structural analogs of the short-chain fatty acid (SCFA) valeric acid, they hold the potential to mimic or modulate the diverse biological roles of endogenous SCFAs.[1] These roles are extensive, ranging from serving as energy substrates to acting as critical signaling molecules that regulate gene expression, inflammation, and cellular metabolism.[2][3][4] Notably, certain SCFAs like butyrate are known inhibitors of histone deacetylases (HDACs), an activity linked to potent anti-inflammatory and anti-cancer effects.[2] This intrinsic biological relevance makes novel substituted pentanoic acids prime candidates for drug discovery programs targeting oncology, inflammatory disorders, and infectious diseases.

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel substituted pentanoic acid libraries. Moving beyond a simple checklist of assays, we will delve into the strategic rationale behind a tiered screening cascade, explaining the causality that underpins each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology to efficiently identify and characterize promising lead compounds from a sea of synthetic novelty.

Part I: The Strategic Framework - Designing the Screening Cascade

In early-stage drug discovery, the sheer volume of candidate compounds necessitates a structured, multi-tiered approach to avoid the costly and time-consuming full evaluation of every molecule.[5][6] A screening cascade is a sequential decision-making framework designed to rapidly filter large compound libraries, enabling swift and informed choices about which candidates to advance.[7] This "fail early, fail cheap" strategy is paramount for focusing resources on compounds with the highest probability of success.[8]

Our proposed cascade is designed to logically progress from broad, high-throughput assessments of bioactivity to more specific, mechanism-of-action investigations and early safety profiling.

Caption: A tiered screening cascade for novel substituted pentanoic acids.

Part II: Primary Screening - Identifying Bioactive "Hits"

The initial goal is to cast a wide net to identify which compounds in the library possess any biological activity. A general cytotoxicity assay is an excellent starting point for several reasons:

-

High-Throughput Capability: Assays like MTT and XTT are readily automated, making them suitable for screening thousands of compounds efficiently.[5][6]

-

Informs Multiple Outcomes: Potent cytotoxicity against cancer cell lines can be a direct indicator of anticancer potential.[9][10]

-

Early Toxicity Flag: Conversely, high cytotoxicity provides an early warning signal for compounds that may be too toxic for further development.

Given that previously reported pentanoic acid derivatives have shown efficacy against leukemia cell lines, including a Jurkat E6.1 cell line in the screening panel is a rational, evidence-based choice.[11][12][13]

Featured Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[14] The intensity of the color is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Jurkat E6.1, MCF-7) in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the novel substituted pentanoic acids in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Measurement: Gently agitate the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Primary Cytotoxicity Screen

| Compound ID | IC₅₀ on Jurkat E6.1 (µM) | IC₅₀ on MCF-7 (µM) | Notes |

| NPA-001 | 8.4 | 15.2 | Potent hit against leukemia cell line. |

| NPA-002 | > 100 | > 100 | Inactive. |

| NPA-003 | 12.5 | 78.9 | Selective activity. |

| NPA-004 | 50.1 | 45.8 | Moderate activity. |

| Doxorubicin | 0.5 | 0.8 | Positive Control. |

Part III: Secondary Screening - Confirming Hits and Elucidating Mechanism

Once primary "hits" are identified (e.g., compounds with IC₅₀ < 20 µM), the next crucial step is to confirm their activity and begin exploring their mechanism of action (MOA). Based on the established biology of SCFAs and related structures, we will pursue two parallel workflows: anti-inflammatory and antimicrobial activity.

Workflow 1: Anti-Inflammatory Activity Screening

The arachidonic acid cascade is a cornerstone of the inflammatory response, mediated by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[16] Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a validated strategy for anti-inflammatory drug action.[17] Screening hits for COX/LOX inhibition can rapidly identify compounds with therapeutic potential for inflammatory diseases.

Caption: The arachidonic acid inflammatory cascade.

Featured Protocol: In Vitro COX-2 / 5-LOX Inhibition Assay This protocol utilizes commercially available enzyme-linked immunosorbent assay (ELISA) or fluorescence-based screening kits, which provide a standardized and reliable method for measuring enzyme inhibition.[17][18]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all kit components (e.g., human recombinant COX-2 or 5-LOX enzyme, arachidonic acid substrate, detection reagents) according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the enzyme solution to each well. Then, add various concentrations of the hit compounds. Include a vehicle control and a known inhibitor as a positive control (e.g., Celecoxib for COX-2).[17]

-

Initiate Reaction: Add the arachidonic acid substrate to each well to start the enzymatic reaction. Incubate for the time specified in the kit protocol (e.g., 10-15 minutes at 37°C).

-

Detection: Stop the reaction and add the detection reagents. The signal generated (colorimetric or fluorescent) is proportional to the amount of prostaglandin or leukotriene produced.

-

Measurement: Read the plate using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for each active compound.

Workflow 2: Antimicrobial Activity Screening

The increasing threat of antimicrobial resistance makes the discovery of novel antibacterial agents a global health priority.[19] Simple, robust methods can be used to screen for antibacterial activity.

Featured Protocol: Broth Microdilution for MIC Determination The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible microbial growth.[20][21]

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay plate.[22]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each hit compound in MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control measure.

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

MIC Determination: The MIC is determined by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[21]

Data Presentation: Secondary Screening Summary

| Compound ID | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| NPA-001 | 15.6 | > 100 | 8 | > 64 |

| NPA-003 | > 100 | > 100 | 32 | > 64 |

| NPA-008 | 5.2 | 12.1 | > 64 | > 64 |

| NPA-015 | > 100 | > 100 | 4 | 4 |

Part IV: Early Stage ADME-Tox Profiling

A compound's biological potency is meaningless if it cannot reach its target in the body or is overtly toxic. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties are leading causes of late-stage drug attrition.[23][24] Therefore, performing key in vitro ADME-Tox assays on confirmed leads is a critical risk-mitigation step.[8][25]

Key In Vitro ADME-Tox Assays:

-

Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes. A common method is the liver microsomal stability assay, which measures the disappearance of the parent compound over time when incubated with liver microsomes.[26]

-

Permeability: Predicts a compound's ability to be absorbed across the intestinal wall. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for this purpose.

-

Selective Cytotoxicity: Evaluates the compound's toxicity against non-cancerous cells (e.g., HEK293 human embryonic kidney cells) to determine a selectivity index (SI).[10][15] A high SI (IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.

-

Reactive Compound Trapping: Identifies compounds that are intrinsically reactive electrophiles, which can form covalent adducts with proteins and are often associated with toxicity.[27] This can be done by incubating the compound with nucleophilic peptides (like glutathione) and analyzing for adduct formation by LC-MS.[27]

Data Presentation: Early ADME-Tox Profile of Leads

| Compound ID | Microsomal Half-Life (t½, min) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) for Jurkat |

| NPA-001 | 45 | 8.5 | 95 | 11.3 |

| NPA-008 | 15 | 2.1 | 60 | 11.5 |

| NPA-015 | > 60 | 12.0 | > 100 | > 25 |

Conclusion

The biological screening of novel substituted pentanoic acids is a journey from broad discovery to focused characterization. The tiered cascade presented in this guide provides a logical, efficient, and self-validating pathway for this process. By starting with high-throughput cytotoxicity screens, researchers can rapidly identify bioactive compounds. Subsequent secondary assays focused on plausible mechanisms of action, such as anti-inflammatory or antimicrobial activity, confirm these hits and provide crucial insights into their therapeutic potential. Finally, the early integration of in vitro ADME-Tox profiling ensures that downstream efforts are concentrated on lead candidates possessing not just potency, but also the fundamental "drug-like" properties required for success. This strategic approach maximizes the potential for discovery while prudently managing the finite resources of any drug development program.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies.

-

OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

-

Wikipedia. (2024). Antibiotic sensitivity testing. Wikipedia. [Link]

-

Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

-

Parse Biosciences. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Parse Biosciences. [Link]

-

Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery. Cresset. [Link]

-

IONTOX. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. IONTOX. [Link]

-

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

-

Jian, W., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Analytical Chemistry. [Link]

-

Roy, K., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry. [Link]

-

Legako, A. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

ResearchGate. (n.d.). High-throughput screening workflow. ResearchGate. [Link]

-

B-Ali, C., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. [Link]

-

ResearchGate. (2019). Synthesis, Anticancer Activity, Structure–Activity Relationship and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. ResearchGate. [Link]

-

Saha, C., et al. (2022). Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Future Medicinal Chemistry. [Link]

-

Masimirembwa, C. M., Thompson, R., & Andersson, T. B. (2001). In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Dalile, B., et al. (2023). Short chain fatty acids: the messengers from down below. Frontiers in Neuroendocrinology. [Link]

-

Chen, K., et al. (2024). Role and Mechanism of Short-Chain Fatty Acids in Skeletal Muscle Homeostasis and Exercise Performance. Metabolites. [Link]

-

Sarikurkcu, C., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules. [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

-

Adam, Z., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Sains Malaysiana. [Link]

-

The Journal of Phytopharmacology. (2015). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. [Link]

-

Shang, M., et al. (2022). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International Journal of Molecular Sciences. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

-

Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmic Biotech Solutions. [Link]

-

Wang, G. F., et al. (2014). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research. [Link]

-

Glibo, A. (2016). Anti-inflammatory activity testing using COX (cyclooxygenase) and LOX (lipoxygenase) inhibition. Repository of Faculty of Pharmacy and Biochemistry University of Zagreb. [Link]

-

ResearchGate. (2021). (PDF) Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. [Link]

-

Liu, S., et al. (2023). Role of short-chain fatty acids in host physiology. Comprehensive Physiology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]

- 3. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Role of short‐chain fatty acids in host physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 6. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 7. international-biopharma.com [international-biopharma.com]

- 8. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. athmicbiotech.com [athmicbiotech.com]

- 17. mdpi.com [mdpi.com]

- 18. ukm.my [ukm.my]

- 19. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. ovid.com [ovid.com]

- 23. lifechemicals.com [lifechemicals.com]

- 24. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 25. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico ADME Profiling of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Abstract

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition of drug candidates.[1] In silico computational models provide a rapid, cost-effective, and resource-efficient methodology for profiling novel chemical entities before significant investment in synthesis and in vitro testing.[2][3] This technical guide provides a comprehensive, step-by-step walkthrough of the in silico prediction of the core ADME properties of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid (PubChem CID: 13493241). We will dissect the molecule's fundamental physicochemical characteristics and leverage established computational models to forecast its pharmacokinetic and safety profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their discovery workflows.

Introduction: The Imperative of Early ADME Assessment

The journey of a drug from concept to clinic is fraught with challenges, with poor pharmacokinetics being a primary cause of failure.[4] Properties such as inadequate oral absorption, unfavorable distribution in the body, rapid metabolism, or toxicity can render an otherwise potent compound therapeutically useless.[5] Therefore, the paradigm has shifted from "fail early, fail cheap" to "predict early, design intelligently." Computational, or in silico, ADME prediction plays a pivotal role in this modern strategy.[6][7] By using validated algorithms and models, we can analyze a simple 2D chemical structure and derive a robust profile of its likely behavior in vivo.

This guide focuses on This compound , a molecule with the following structural identifiers:

-

IUPAC Name: this compound[8]

We will systematically evaluate this compound's "drug-likeness" and predict its ADME profile, explaining the causality behind each prediction and the methodology used to derive it.

Foundational Analysis: Physicochemical Properties

Before predicting complex biological interactions, we must first characterize the molecule's fundamental physicochemical properties. These parameters, such as lipophilicity, solubility, and size, govern how the molecule will behave in a biological environment and are the primary inputs for most ADME models.[4][11][12]

Lipophilicity, Polarity, and Size

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[12][13] It is most commonly expressed as the octanol-water partition coefficient (logP). The Topological Polar Surface Area (TPSA) quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen), providing an excellent indicator of hydrogen bonding capacity and membrane permeability.

| Property | Predicted Value | Significance in ADME |

| Molecular Weight (MW) | 174.19 g/mol | Affects diffusion and overall size; a key component of drug-likeness rules.[5] |

| logP (Octanol-Water Partition Coefficient) | 1.05 | Measures lipophilicity; crucial for membrane permeability and absorption.[13][14] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | Predicts hydrogen bonding capacity; influences membrane and BBB penetration.[15] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| Rotatable Bonds | 5 | Measures molecular flexibility, impacting receptor binding and bioavailability. |

Data for this compound computed via established algorithms.[8][10]

Drug-Likeness Evaluation: Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) provides a set of simple heuristics to evaluate the "drug-likeness" of a chemical compound, specifically its potential for oral bioavailability.[5][16][17] A compound is more likely to be orally active if it violates no more than one of these rules.[5]

| Lipinski's Rule | Threshold | Compound Value | Compliance |

| Molecular Weight (MW) | ≤ 500 Da | 174.19 | Yes |

| logP | ≤ 5 | 1.05 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |

In Silico ADME Profile Prediction

With the foundational physicochemical properties established, we can now proceed to predict specific ADME parameters using more complex quantitative structure-activity relationship (QSAR) and machine learning models.

Caption: Conceptual overview of the in silico ADME prediction process.

Absorption

Absorption encompasses a drug's journey from the site of administration into the systemic circulation. For oral drugs, this involves dissolution in the gastrointestinal tract and permeation across the intestinal wall.

-

Aqueous Solubility: This property is critical for the dissolution of a drug. Poor solubility is a major hurdle for oral absorption.[18] The predicted solubility for our compound is high, which is favorable.

-

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal barrier.[1] A high predicted Caco-2 permeability value suggests efficient transport across the intestinal epithelium.

-

Oral Bioavailability: This is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a complex parameter influenced by solubility, permeability, and first-pass metabolism.[6][19] High-quality in silico models often integrate multiple predicted parameters to estimate bioavailability.[20][21]

Distribution

Once a drug enters the bloodstream, its distribution to various tissues determines its efficacy and potential side effects.

-

Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin. Only the unbound, or free, fraction of a drug is available to interact with its target and be metabolized or excreted.[22][23] Therefore, predicting the fraction unbound (fu) is crucial.[24][25] Our compound is predicted to have low to moderate PPB, which is generally favorable, ensuring a sufficient free fraction to exert its pharmacological effect.

-

Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the central nervous system (CNS).[26] For CNS-targeted drugs, BBB penetration is essential; for non-CNS drugs, it is undesirable to avoid CNS side effects.[27][28] Based on its TPSA and other descriptors, our compound is predicted to not readily cross the BBB.

Metabolism

Metabolism is the biochemical modification of drug compounds by the body, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[29][30] This process can inactivate a drug, produce active or toxic metabolites, and facilitate excretion.[7]

-

CYP450 Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is critical for assessing the risk of drug-drug interactions (DDIs).[31] Our analysis suggests that this compound is unlikely to be a significant inhibitor of the major CYP isoforms.

-

Site of Metabolism (SOM): Identifying the specific atoms on a molecule most likely to be metabolized is crucial for understanding its metabolic fate and designing more stable analogues.[29][32]

Toxicity

Early prediction of potential toxicity is one of the most valuable applications of in silico modeling.

-

hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[33][34] It is a critical safety endpoint screened early in drug discovery.[35][36] Predictive models indicate that our compound has a low probability of being a hERG inhibitor.

Summary of Predicted ADME Properties

The table below consolidates the predicted ADME profile for this compound.

| ADME Parameter | Predicted Outcome | Interpretation / Implication |